AKI603

Description

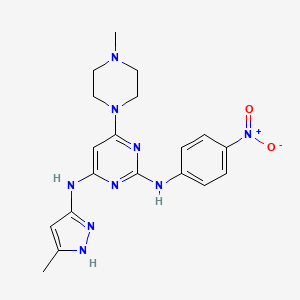

Structure

3D Structure

Properties

IUPAC Name |

6-(4-methylpiperazin-1-yl)-4-N-(5-methyl-1H-pyrazol-3-yl)-2-N-(4-nitrophenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N9O2/c1-13-11-17(25-24-13)21-16-12-18(27-9-7-26(2)8-10-27)23-19(22-16)20-14-3-5-15(6-4-14)28(29)30/h3-6,11-12H,7-10H2,1-2H3,(H3,20,21,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKOUVAYOLLXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AKI603 Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKI603 is a potent and selective small-molecule inhibitor of Aurora kinase A (AurA), a key regulator of mitotic progression.[1][2] Overexpression of AurA is implicated in the pathogenesis of various malignancies, including chronic myeloid leukemia (CML) and breast cancer, often correlating with poor prognosis and resistance to standard therapies.[3][4] this compound has demonstrated significant anti-proliferative activity in both preclinical in vitro and in vivo models, positioning it as a promising therapeutic agent, particularly in overcoming drug resistance.[5][6] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular signaling pathways, and includes relevant experimental protocols and quantitative data to support further research and development.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of Aurora kinase A.[1][7] this compound binds to the ATP-binding pocket of AurA, preventing its autophosphorylation at Threonine 288 (Thr288), a critical step for its activation.[7][8] This inhibition disrupts the downstream signaling cascade, leading to a cascade of cellular events that ultimately suppress tumor growth.

The key consequences of AurA inhibition by this compound include:

-

Cell Cycle Arrest: this compound induces a robust G2/M phase cell cycle arrest.[3][9] This is a direct consequence of inhibiting AurA's role in centrosome maturation, spindle assembly, and mitotic entry.

-

Induction of Polyploidy: The disruption of normal mitotic progression often leads to endoreduplication, resulting in the accumulation of polyploid cells.[1][5][9]

-

Cellular Senescence: A notable effect of this compound treatment is the induction of cellular senescence, a state of irreversible growth arrest.[5][6] This has been observed in both BCR-ABL wild-type and T315I mutant CML cells.[5][6] The induction of senescence is associated with an increase in reactive oxygen species (ROS).[5]

-

Apoptosis: While senescence is a primary outcome, prolonged exposure to this compound can also lead to apoptotic cell death.

A significant advantage of this compound is its efficacy against imatinib-resistant CML, particularly in cells harboring the T315I mutation in the BCR-ABL gene, which confers resistance to many tyrosine kinase inhibitors.[5][6][10]

Signaling Pathways

The inhibitory action of this compound on Aurora kinase A initiates a series of downstream effects on cellular signaling pathways that govern cell cycle progression and survival.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) | Reference |

| Aurora Kinase A (AurA) | 12.3 | [1][2][7] |

| Aurora Kinase B (AurB) | Lower inhibitory activity compared to AurA | [7] |

Table 2: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Treatment | Dosage and Administration | Outcome | Reference |

| KBM5-T315I CML | This compound | 12.5 mg/kg or 25 mg/kg, intraperitoneally, every 2 days for 14 days | Abrogated tumor growth | [5] |

| MCF-7-Epi Breast Cancer | This compound | 50 mg/kg, intragastrically, every day for 14 days | Attenuated tumor growth | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published literature and may require optimization for specific experimental conditions.

Cell Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the anti-proliferative effects of this compound.

Workflow Diagram:

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.039 µM to 0.6 µM) for a specified duration (e.g., 48 hours).[1] Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Phospho-Aurora A

This protocol is for detecting the phosphorylation status of Aurora A at Thr288.

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Aurora A (Thr288) (e.g., from Cell Signaling Technology) overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot with an antibody against total Aurora A as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of this compound-treated cells.

Methodology:

-

Cell Treatment and Harvesting: Treat cells with this compound for the indicated time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cellular Senescence Assay (SA-β-gal Staining)

This protocol is for the detection of senescence-associated β-galactosidase activity.

Methodology:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired duration.

-

Fixation: Wash the cells with PBS and fix with a 1X fixing solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Staining: Add the SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate/phosphate buffer, pH 6.0) to each well.

-

Incubation: Incubate the plate at 37°C (without CO2) overnight.

-

Visualization: Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.

Conclusion

This compound is a promising Aurora kinase A inhibitor with a well-defined mechanism of action that involves the disruption of mitotic progression, leading to cell cycle arrest, polyploidy, and cellular senescence. Its ability to overcome resistance to conventional therapies, such as in T315I-mutated CML, highlights its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the anti-cancer properties of this compound. Further studies are warranted to explore its full clinical utility in various cancer types.

References

- 1. Anti-tumor angiogenesis effect of a new compound: B-9-3 through interference with VEGFR2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer drug targets: approaching angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sensitization of tumor cells to cancer therapy by molecularly targeted inhibition of the inhibitor of nuclear factor κB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsna.org [pubs.rsna.org]

An In-depth Technical Guide to AKI603: A Potent Aurora Kinase A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurora kinase A (AurA) is a critical serine/threonine kinase that plays a pivotal role in the regulation of mitosis. Its overexpression is frequently observed in a wide range of human cancers, correlating with poor prognosis and making it an attractive target for anticancer therapies. AKI603 is a novel, potent, and selective small-molecule inhibitor of Aurora kinase A. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols. The information presented herein is intended to support researchers and drug development professionals in their exploration of this compound as a potential therapeutic agent.

Introduction: Aurora Kinase A in Cell Cycle and Oncology

The Aurora kinase family, comprising Aurora A, B, and C, are essential regulators of cell division. Aurora A (AurA) is primarily involved in centrosome maturation and separation, as well as the assembly and stability of the mitotic spindle. Its expression and activity are tightly regulated throughout the cell cycle, peaking during the G2 and M phases.

Overexpression and aberrant activation of AurA can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of cancer. Elevated levels of AurA have been documented in numerous malignancies, including breast, ovarian, pancreatic, and lung cancers, often associating with drug resistance and poor patient outcomes. This has established AurA as a "druggable target" for the development of novel cancer therapeutics.

This compound: A Profile of an Aurora Kinase A Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Aurora kinase A. Its development was aimed at targeting cancer cells, including those that have developed resistance to conventional chemotherapies.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the Aurora A kinase domain. By binding to the kinase, it prevents the phosphorylation of downstream substrates that are essential for mitotic progression. A key indicator of AurA inhibition is the reduction of its autophosphorylation at Threonine 288 (Thr288), a critical step for its activation. Treatment with this compound significantly inhibits this phosphorylation event. While this compound is highly potent against AurA, it exhibits lower inhibitory activity towards Aurora kinase B (AurB).

Cellular Effects of this compound

Inhibition of AurA by this compound leads to a cascade of cellular events, ultimately suppressing tumor cell proliferation:

-

Cell Cycle Arrest: this compound induces a G2/M phase cell cycle arrest, preventing cells from proceeding through mitosis. This is often accompanied by the accumulation of cells with a DNA content of 4N or greater (polyploidy), a characteristic outcome of Aurora kinase inhibition.

-

Induction of Senescence: In certain cancer models, such as chronic myeloid leukemia (CML), this compound has been shown to induce cellular senescence. This is a state of irreversible growth arrest and is associated with an increase in reactive oxygen species (ROS).

-

Inhibition of Cancer Stem Cell Properties: this compound has been demonstrated to suppress stem cell properties in breast cancer cells. It can reduce the expression of self-renewal genes like β-catenin, c-Myc, Sox2, and Oct4, and decrease the formation of mammospheres in culture.

Overcoming Drug Resistance

A significant challenge in cancer therapy is the emergence of drug resistance. This compound has shown promise in overcoming resistance in several contexts:

-

Breast Cancer: this compound can abrogate the enrichment of tumor-initiating cells (TICs) induced by chemotherapy agents like epirubicin, suggesting a strategy to overcome chemoresistance in breast cancer.

-

Chronic Myeloid Leukemia (CML): The T315I mutation in the BCR-ABL gene confers resistance to imatinib, a standard CML therapy. This compound demonstrates potent anti-proliferative activity in CML cells harboring this mutation, offering a potential therapeutic avenue for these resistant cases.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC₅₀ (nM) | Reference(s) |

| Aurora Kinase A | 12.3 | |

| Aurora Kinase B | Lower inhibitory activity compared to AurA |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |

| MOLT-4 | T cell lymphoblast | 18 | |

| U937 | Lymphoma monocyte | 43 | |

| HL-60 | Promyeloblast leukemia | 69 | |

| MDA-MB-231 | Breast cancer | 84 | |

| K562 | Chronic Myeloid Leukemia (CML) | 137 | |

| MCF-7 | Breast cancer | 424 | |

| KBM5-T315I | CML (Imatinib-resistant) | Potent anti-proliferative activity | |

| MCF-7/Epi | Breast cancer (Epirubicin-resistant) | Potent anti-proliferative activity |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Dosing Regimen | Outcome | Reference(s) |

| MCF-7/Epi (Breast Cancer) | 50 mg/kg, daily, intragastric administration for 14 days | Attenuated tumor growth with low toxicity | |

| KBM5-T315I (CML) | 12.5 mg/kg, every 2 days, i.p. for 14 days | Significantly inhibited tumor growth | |

| KBM5-T315I (CML) | 25 mg/kg, every 2 days, i.p. for 14 days | Significantly inhibited tumor growth |

Mandatory Visualizations

Diagram 1: Aurora Kinase A Signaling Pathway

Caption: Simplified Aurora Kinase A signaling cascade during the G2/M transition and mitosis.

Diagram 2: this compound Mechanism of Action

Caption: Flowchart illustrating the molecular and cellular consequences of Aurora A inhibition by this compound.

Diagram 3: Experimental Workflow for In Vitro Analysis

Caption: A standardized workflow for assessing the in vitro efficacy and mechanism of this compound.

Diagram 4: Experimental Workflow for In Vivo Xenograft Study

Caption: Timeline and key steps for evaluating the anti-tumor activity of this compound in a mouse model.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Kinase Assay (for IC₅₀ Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of Aurora kinase A activity.

Materials:

-

Recombinant human Aurora A kinase

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP (at Km concentration for AurA)

-

Fluorescently labeled peptide substrate

-

This compound (serial dilutions)

-

384-well plates

-

Plate reader capable of detecting fluorescence

Protocol:

-

Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.

-

Add a fixed amount of recombinant Aurora A enzyme to each well of a 384-well plate.

-

Add the diluted this compound or vehicle (DMSO) to the wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the fluorescence on a plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

Plot the percentage of kinase activity against the logarithm of this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

Objective: To measure the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., K562, MCF-7)

-

Complete cell culture medium

-

This compound (serial dilutions)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 48-72 hours).

-

After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of this compound concentration to determine the IC₅₀.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle phase distribution.

Materials:

-

Cancer cells treated with this compound or vehicle

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol (for fixation)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Culture and treat cells with this compound for the desired time (e.g., 48 hours).

-

Harvest both adherent and floating cells. Wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting for Phospho-Aurora A

Objective: To assess the inhibition of Aurora A autophosphorylation in cells treated with this compound.

Materials:

-

Cell lysates from this compound-treated and control cells

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Primary antibodies: anti-phospho-Aurora A (Thr288) and anti-total Aurora A

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Protocol:

-

Treat cells with this compound for the desired time and concentration (e.g., 0.6 μM for 48 hours).

-

Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-Aurora A (Thr288) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total Aurora A and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Cancer cell line for implantation (e.g., MCF-7/Epi or KBM5-T315I)

-

Matrigel (optional, to aid tumor formation)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10⁶ cells) into the flank of each mouse.

-

Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle to the respective groups according to the planned schedule (e.g., daily intragastric gavage).

-

Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor the body weight of the mice as an indicator of general toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for final weight measurement and further analysis (e.g., histology).

-

Compare the tumor growth rates and final tumor weights between the this compound-treated and vehicle control groups to determine efficacy.

Conclusion

This compound is a potent and selective Aurora kinase A inhibitor with significant anti-proliferative activity across a range of cancer cell lines, including those with acquired drug resistance. Its well-defined mechanism of action, involving cell cycle arrest and inhibition of cancer stem cell properties, provides a strong rationale for its continued investigation. The preclinical in vivo data further supports its potential as a therapeutic agent. This technical guide provides the foundational data and methodologies to aid researchers in the further exploration and development of this compound and other Aurora kinase inhibitors.

AKI603: A Technical Guide to Overcoming BCR-ABL T315I Mediated Resistance in Chronic Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of the T315I "gatekeeper" mutation in the BCR-ABL kinase domain represents a significant clinical challenge in the management of Chronic Myeleloid Leukemia (CML), conferring resistance to most currently approved tyrosine kinase inhibitors (TKIs). This technical guide provides an in-depth overview of AKI603, a potent and selective Aurora Kinase A (AurA) inhibitor, which has demonstrated significant preclinical efficacy in overcoming T315I-mediated resistance. This document details the mechanism of action, quantitative efficacy data, and comprehensive experimental protocols for researchers investigating novel therapeutic strategies for TKI-resistant CML.

Core Mechanism of Action

This compound is a small molecule inhibitor that primarily targets Aurora Kinase A, a key regulator of mitotic progression.[1][2] Unlike TKIs that directly target the BCR-ABL kinase, this compound circumvents the T315I resistance mechanism by acting on a downstream pathway crucial for cell division. The inhibition of AurA by this compound in CML cells, including those harboring the T315I mutation, leads to a cascade of cellular events including cell cycle arrest, accumulation of polyploidy, and ultimately, induction of cellular senescence.[1][3] This unique mechanism of action provides a promising alternative therapeutic avenue for patients who have developed resistance to conventional TKI therapies.

Quantitative Efficacy Data

The following tables summarize the key quantitative data for this compound, demonstrating its potent activity against AurA and its anti-proliferative effects in various cancer cell lines, with a particular focus on CML cells with the T315I mutation.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| Aurora Kinase A | 12.3 | [1] |

Table 2: In Vitro Anti-proliferative Activity of this compound in Leukemia Cell Lines

| Cell Line | Description | IC50 (µM) | Exposure Time (hours) | Reference |

| KBM5-T315I | Imatinib-resistant CML, T315I mutation | ~0.078 | 48 | |

| K562/G | Imatinib-resistant CML | ~0.078 | 48 | |

| 32D-T315I | Murine cell line expressing T315I BCR-ABL | ~0.078 | 48 | |

| K562 | Imatinib-sensitive CML | Not specified | 48 | |

| 32D-p210 | Murine cell line expressing wild-type BCR-ABL | Not specified | 48 |

Table 3: In Vivo Efficacy of this compound in a KBM5-T315I Xenograft Model

| Treatment Group | Dosage and Schedule | Tumor Volume Reduction vs. Vehicle | Reference |

| This compound | 12.5 mg/kg, intraperitoneally, every 2 days for 14 days | Significant | [4] |

| This compound | 25 mg/kg, intraperitoneally, every 2 days for 14 days | Significant | [4] |

| Imatinib | 50 mg/kg, intragastrically, every day for 14 days | No significant reduction | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effect of this compound on leukemia cell lines.

Materials:

-

Leukemia cell lines (e.g., KBM5-T315I, K562)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the clonogenic survival of CML cells.

Materials:

-

CML cell lines (e.g., KBM5-T315I)

-

Complete culture medium

-

This compound

-

Methylcellulose-based medium (e.g., MethoCult™)

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Treat CML cells with various concentrations of this compound or vehicle control for a specified period (e.g., 48 hours).

-

After treatment, wash the cells and resuspend them in complete medium.

-

Mix the cells with the methylcellulose-based medium at a low density (e.g., 500-1000 cells/mL).

-

Plate 1 mL of the cell suspension into each well of a 6-well plate.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 10-14 days, until visible colonies are formed.

-

Stain the colonies by adding 1 mL of Crystal Violet solution to each well and incubating for 1 hour at room temperature.

-

Gently wash the plates with water to remove excess stain.

-

Count the number of colonies (typically defined as clusters of >50 cells) in each well.

-

Calculate the plating efficiency and the surviving fraction for each treatment condition.

Western Blotting for Aurora Kinase A Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation of its target, Aurora Kinase A.

Materials:

-

CML cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Aurora A (Thr288), anti-total Aurora A, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat CML cells with different concentrations of this compound for the desired time.

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Aurora A overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total Aurora A and a loading control to normalize the results.

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor activity in a mouse model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

KBM5-T315I cells

-

Matrigel (optional)

-

This compound formulation for injection (e.g., in a vehicle of DMSO, PEG300, and saline)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject KBM5-T315I cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 12.5 mg/kg and 25 mg/kg, intraperitoneally) every two days.[4] The control group should receive the vehicle on the same schedule.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

After a predetermined treatment period (e.g., 14 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).[4]

Cellular Senescence Assay (SA-β-gal Staining)

This assay detects the induction of cellular senescence by this compound.

Materials:

-

CML cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS)

-

Staining solution:

-

1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

-

40 mM citric acid/sodium phosphate buffer, pH 6.0

-

5 mM potassium ferrocyanide

-

5 mM potassium ferricyanide

-

150 mM NaCl

-

2 mM MgCl2

-

-

Microscope

Procedure:

-

Plate and treat CML cells with this compound as for other assays.

-

Wash the cells twice with PBS.

-

Fix the cells with the fixing solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add the SA-β-gal staining solution to the cells.

-

Incubate the cells at 37°C (without CO2) overnight in a sealed container to prevent evaporation.

-

Examine the cells under a microscope for the development of a blue color, which indicates senescent cells.

-

Quantify the percentage of blue-stained cells in multiple fields of view.

Visualizations

Signaling Pathway and Mechanism of Action

Experimental Workflow: In Vivo Xenograft Study

Conclusion

This compound represents a promising therapeutic agent for CML patients harboring the T315I mutation. Its distinct mechanism of action, centered on the inhibition of Aurora Kinase A, allows it to bypass the resistance mechanisms that render many TKIs ineffective. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further preclinical and clinical investigation of this compound as a valuable addition to the therapeutic arsenal against resistant CML.

References

- 1. This compound | Aurora Kinase | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

AKI603: A Novel Approach in Overcoming Resistance in Chronic Myeloid Leukemia

An In-depth Technical Guide on the Aurora A Kinase Inhibitor AKI603

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the BCR-ABL fusion oncoprotein. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of resistance, particularly due to the T315I mutation, remains a significant clinical challenge. This compound, a novel small molecule inhibitor of Aurora A kinase (AurA), has emerged as a promising therapeutic agent to circumvent this resistance. This technical guide provides a comprehensive overview of the preclinical data on this compound in the context of CML, with a focus on its mechanism of action, efficacy in TKI-resistant models, and the experimental methodologies used for its evaluation.

Introduction

Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL fusion gene. The resulting oncoprotein exhibits constitutive tyrosine kinase activity, driving uncontrolled proliferation of myeloid cells. First and second-generation TKIs, such as imatinib, nilotinib, and dasatinib, have dramatically improved patient outcomes. However, resistance, often mediated by point mutations in the BCR-ABL kinase domain, limits their long-term efficacy. The T315I "gatekeeper" mutation confers resistance to most approved TKIs, necessitating the development of novel therapeutic strategies.[1]

Aurora A kinase, a serine/threonine kinase that plays a crucial role in mitotic progression, is a promising target in oncology. Its inhibition can lead to mitotic catastrophe and cell death in rapidly dividing cancer cells. This compound is a potent and specific inhibitor of Aurora A kinase that has demonstrated significant anti-leukemic activity, particularly in CML cells harboring the T315I mutation.[1]

Mechanism of Action of this compound in CML

This compound exerts its anti-leukemic effects by inhibiting the kinase activity of Aurora A. This inhibition disrupts the normal progression of mitosis, leading to several downstream cellular consequences that collectively suppress tumor growth.

Signaling Pathway

The primary mechanism of this compound is the inhibition of Aurora A kinase, a key regulator of cell cycle progression. In CML, particularly in TKI-resistant cases, targeting alternative pathways like the Aurora A signaling cascade offers a promising therapeutic strategy. The inhibition of Aurora A by this compound leads to a cascade of events including cell cycle arrest, accumulation of polyploidy, and ultimately, cellular senescence. This process is also associated with an increase in reactive oxygen species (ROS), which can contribute to cell death.

Preclinical Efficacy of this compound

The anti-leukemic activity of this compound has been evaluated in a range of preclinical models, including various CML cell lines and in vivo xenograft studies.

In Vitro Studies

This compound has demonstrated potent anti-proliferative effects against a panel of leukemia cell lines, including those resistant to imatinib. A significant inhibition of proliferation was observed in both BCR-ABL wild-type and T315I-mutant CML cells.[1]

Table 1: Anti-proliferative Activity of this compound in Leukemia Cell Lines

| Cell Line | Type | Effect of this compound (at 0.078 µM) | Reference |

| K562 | CML, imatinib-sensitive | Strong inhibition | [1] |

| KBM5 | CML, imatinib-sensitive | Strong inhibition | [1] |

| K562/G | CML, imatinib-resistant | Strong inhibition | [1] |

| KBM5-T315I | CML, imatinib-resistant (T315I mutation) | Strong inhibition | [1] |

| 32D-p210 | Murine myeloid, BCR-ABL wild-type | Strong inhibition | [1] |

| 32D-T315I | Murine myeloid, BCR-ABL T315I mutation | Strong inhibition | [1] |

The long-term proliferative capacity of CML cells was also significantly impaired by this compound treatment, as demonstrated by colony formation assays.[1]

Table 2: Effect of this compound on Colony Formation

| Cell Line | This compound Concentration (µM) | Inhibition of Colony Formation | Reference |

| K562 | 0.16 | Potent decrease in colony units | [1] |

| K562/G | 0.16 | Potent decrease in colony units | [1] |

| KBM5-T315I | 0.16 | Potent decrease in colony units | [1] |

This compound treatment leads to a profound cell cycle arrest, characterized by an accumulation of cells with polyploid DNA content.[1] This mitotic disruption ultimately triggers cellular senescence, a state of irreversible growth arrest, in both wild-type and T315I-mutant CML cells.[1] The induction of senescence is a key mechanism by which this compound overcomes TKI resistance.[1]

In Vivo Studies

The anti-tumor efficacy of this compound was evaluated in a murine xenograft model using KBM5-T315I cells.

Treatment with this compound significantly inhibited the growth of KBM5-T315I xenograft tumors in nude mice.[1] In contrast, imatinib had no significant effect on tumor growth in this T315I-positive model.[1]

Table 3: In Vivo Efficacy of this compound in KBM5-T315I Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) ± SD | p-value vs. Vehicle | Reference |

| Vehicle | 2877.3 ± 754.7 | - | [1] |

| Imatinib (50 mg/kg/d) | 2206.5 ± 496.8 | 0.222 | [1] |

| This compound (12.5 mg/kg, every 2 days) | 699.3 ± 281.2 | 0.00005 | [1] |

| This compound (25 mg/kg, every 2 days) | 493.2 ± 65.5 | 0.000014 | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.

Cell Proliferation Assay

Methodology:

-

Leukemia cells are seeded in 96-well plates at a specified density.

-

Cells are treated with a range of concentrations of this compound.

-

After a 48-hour incubation period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The absorbance is measured, and the half-maximal inhibitory concentration (IC50) is calculated.

Colony Formation Assay

Methodology:

-

CML cells are suspended in a semi-solid medium, such as methylcellulose, containing different concentrations of this compound.

-

The cell suspension is plated in culture dishes.

-

Plates are incubated for 10-14 days to allow for colony formation.

-

Colonies are stained and counted. The number of colonies in treated versus untreated samples is compared to determine the effect on clonogenic survival.

Cell Cycle Analysis

Methodology:

-

CML cells are treated with this compound for a specified duration.

-

Cells are harvested, washed, and fixed (e.g., with ethanol).

-

Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

-

The DNA content of individual cells is analyzed by flow cytometry.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the presence of polyploid cells, is quantified.

Cellular Senescence Assay

Methodology:

-

CML cells are treated with this compound.

-

Cells are then fixed and stained for senescence-associated β-galactosidase (SA-β-gal) activity at pH 6.0.

-

The percentage of blue-stained (senescent) cells is determined by microscopy.

Reactive Oxygen Species (ROS) Detection Assay

Methodology:

-

CML cells are treated with this compound.

-

Cells are then incubated with a fluorescent probe that is sensitive to ROS, such as 2',7'-dichlorofluorescin diacetate (DCFDA).

-

The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a flow cytometer or a fluorescence microplate reader.

Murine Xenograft Model

Methodology:

-

Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously inoculated with KBM5-T315I cells.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

Mice are treated with this compound, imatinib, or a vehicle control according to a specified dosing schedule.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as western blotting and immunohistochemistry.

Conclusion

This compound represents a promising therapeutic agent for CML, particularly for patients who have developed resistance to conventional TKIs due to the T315I mutation. Its mechanism of action, centered on the inhibition of Aurora A kinase and subsequent induction of cellular senescence, provides a novel strategy to overcome resistance. The preclinical data robustly support its anti-leukemic activity both in vitro and in vivo. Further clinical investigation of this compound, both as a monotherapy and in combination with other agents, is warranted to fully elucidate its therapeutic potential in CML. This technical guide provides a foundational understanding of the preclinical evidence and methodologies for researchers and drug development professionals working to advance the treatment of resistant CML.

References

The Aurora A Kinase Inhibitor AKI603: A Technical Guide to its Impact on Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

AKI603 is a potent and selective small molecule inhibitor of Aurora A kinase (AurA), a key regulator of mitotic progression. Dysregulation of Aurora A is a common feature in many human cancers, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the cellular and molecular effects of this compound, with a primary focus on its ability to induce cell cycle arrest. We will explore the underlying signaling pathways, present quantitative data on its effects, and provide detailed experimental protocols for studying its mechanism of action.

Introduction

Aurora A kinase is a serine/threonine kinase that plays a critical role in orchestrating several key mitotic events, including centrosome maturation and separation, spindle assembly, and cytokinesis. Its overexpression is frequently observed in a wide range of malignancies, including breast, ovarian, and colorectal cancers, as well as leukemia, and is often associated with poor prognosis. The aberrant activity of Aurora A contributes to genomic instability and tumorigenesis.

This compound has emerged as a promising anti-cancer agent due to its high specificity for Aurora A kinase, with an IC50 of 12.3 nM.[1][2] Its mechanism of action primarily involves the inhibition of Aurora A's catalytic activity, leading to a cascade of events that ultimately halt cell proliferation. This guide will delve into the specifics of how this compound disrupts the cell cycle, leading to G2/M arrest, polyploidy, and cellular senescence.

Mechanism of Action: Induction of Cell Cycle Arrest

This compound exerts its anti-proliferative effects by inducing a robust cell cycle arrest, primarily at the G2/M transition phase.[3] This arrest is a direct consequence of inhibiting Aurora A's function in mitotic spindle formation and chromosome segregation. In various cancer cell lines, treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle.

G2/M Phase Arrest

Inhibition of Aurora A by this compound disrupts the formation of a functional bipolar spindle, a critical requirement for proper chromosome alignment and segregation during mitosis. This disruption activates the spindle assembly checkpoint (SAC), a surveillance mechanism that prevents cells from entering anaphase until all chromosomes are correctly attached to the spindle microtubules. The sustained activation of the SAC leads to a prolonged arrest in the G2/M phase.

Induction of Polyploidy

A characteristic feature of Aurora A inhibition by compounds like this compound is the induction of polyploidy, a state where cells contain more than two complete sets of chromosomes.[3] This phenomenon arises from a failure of cytokinesis, the final stage of cell division where the cytoplasm divides to form two daughter cells. While the nuclear division (mitosis) may be completed aberrantly, the inability to complete cytokinesis results in a single cell with a multiplied chromosome number.

Cellular Senescence

Prolonged cell cycle arrest induced by this compound can trigger a state of cellular senescence, a form of irreversible growth arrest.[3] Senescent cells remain metabolically active but do not proliferate. This induction of senescence is a crucial aspect of this compound's anti-tumor activity, as it provides a stable and long-term mechanism to halt cancer cell proliferation. The senescence response to this compound has been observed in chronic myeloid leukemia cells, including those with the T315I mutation that confers resistance to other therapies.[3]

Data Presentation: Quantitative Effects of this compound on Cell Cycle Distribution

The following table summarizes the quantitative effects of this compound on the cell cycle distribution of various cancer cell lines as determined by flow cytometry.

| Cell Line | Treatment (this compound) | Duration (hours) | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| SUM149 (Breast Cancer) | 600 nM | - | - | - | Increased | [4] |

| KBM5-T315I (CML) | 0.3 µM - 0.6 µM | 48 | - | - | Increased | [1][3] |

| MCF-7 (Breast Cancer) | 0.6 µM | 48 | - | - | Increased | [3] |

Note: Specific percentages for G1, S, and G2/M phases are not consistently reported in a tabular format in the currently available literature. The table indicates a qualitative increase in the G2/M population based on published findings. Further research is needed to provide precise quantitative data for a broader range of cell lines and conditions.

Signaling Pathways Modulated by this compound

The induction of cell cycle arrest and senescence by this compound is mediated through the modulation of key signaling pathways. The primary target, Aurora A kinase, sits at a critical node in the regulation of mitosis. Its inhibition initiates a signaling cascade that ultimately engages tumor suppressor pathways.

The Aurora A - p53/p21 Signaling Axis

A crucial pathway implicated in the cellular response to this compound involves the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. Inhibition of Aurora A leads to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates p21, which in turn inhibits cyclin-dependent kinases (CDKs) required for cell cycle progression, thereby enforcing the G2/M arrest and promoting entry into senescence.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the cell cycle.

Cell Culture and Drug Treatment

-

Cell Lines: Select appropriate cancer cell lines (e.g., K562 for leukemia, MCF-7 or MDA-MB-231 for breast cancer).

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. A vehicle control (DMSO alone) should always be included.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

-

Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.

-

Treatment: Treat cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

-

Harvesting: Harvest cells by trypsinization, and wash with ice-cold PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A to prevent staining of double-stranded RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the levels of specific proteins involved in the cell cycle and signaling pathways.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Aurora A, anti-phospho-Aurora A (Thr288), anti-p53, anti-p21, anti-Cyclin B1, and a loading control like anti-β-actin or anti-GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This cytochemical assay is a widely used biomarker for senescent cells.

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a 6-well plate and treat with this compound as described previously.

-

Fixation: Wash the cells with PBS and fix them with a fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS).

-

Staining: Wash the fixed cells and incubate them with a freshly prepared staining solution containing X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside) at pH 6.0 overnight at 37°C in a dry incubator (no CO2).

-

Microscopy: Observe the cells under a light microscope. Senescent cells will stain blue due to the β-galactosidase activity at this suboptimal pH.

-

Quantification: Count the number of blue-stained (senescent) cells and the total number of cells in several random fields to determine the percentage of senescent cells.

Conclusion

This compound is a potent inhibitor of Aurora A kinase that effectively induces cell cycle arrest at the G2/M phase, leading to polyploidy and cellular senescence in a variety of cancer cell lines. Its mechanism of action is intricately linked to the disruption of mitotic processes and the activation of the p53/p21 tumor suppressor pathway. The detailed protocols provided in this guide will enable researchers to further investigate the therapeutic potential of this compound and to explore the intricate molecular mechanisms underlying its anti-cancer effects. Further studies focusing on detailed quantitative analysis of cell cycle distribution and a deeper exploration of the signaling networks will be invaluable for the continued development of Aurora A kinase inhibitors as a promising class of anti-cancer drugs.

References

- 1. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Leukemia Cell Cycle Chemical Profiling Identifies the G2-phase Leukemia Specific Inhibitor Leusin-1 - PMC [pmc.ncbi.nlm.nih.gov]

AKI603 in Breast Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AKI603, a small molecule inhibitor of Aurora Kinase A, and its role in breast cancer research. The document covers its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Core Mechanism of Action

This compound is a potent inhibitor of Aurora Kinase A (AurA), an enzyme frequently overexpressed in breast cancer and associated with poor prognosis.[1][2] The primary mechanism of this compound involves the direct inhibition of AurA's kinase activity, which is crucial for spindle assembly, centrosome separation, and cytokinesis during mitosis. By disrupting these processes, this compound effectively induces cell-cycle arrest and suppresses the proliferation of breast cancer cells.[1][2]

Notably, this compound also demonstrates inhibitory activity against Aurora Kinase B (AurB), although to a lesser extent than its effect on AurA.[1][2] The inhibition of AurA by this compound has been shown to significantly reduce the phosphorylation of its downstream target on Threonine 288 (Thr288), a key marker of AurA activation, without substantially altering the total protein levels of AurA.[1][2]

A critical aspect of this compound's anti-tumor activity is its ability to suppress stem cell-like properties in breast cancer cells. This action is particularly significant in the context of chemoresistance, as tumor-initiating cells (TICs) are believed to play a major role in treatment failure and tumor recurrence.[1][2] this compound has been shown to abrogate the enrichment of TICs induced by conventional chemotherapeutic agents like epirubicin, suggesting its potential to overcome chemoresistance.[1][2]

References

In-Depth Technical Guide: AKI603 Target Specificity and IC50

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity, half-maximal inhibitory concentration (IC50), and mechanism of action of AKI603, a potent Aurora kinase inhibitor. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support researchers in the fields of oncology and drug discovery.

Core Target and Mechanism of Action

This compound is a novel small molecule inhibitor primarily targeting Aurora kinase A (AurA) .[1][2] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cell division. Overexpression of AurA is frequently observed in various human cancers and is associated with tumorigenesis and poor prognosis.

The primary mechanism of action of this compound involves the direct inhibition of the kinase activity of AurA.[3] This inhibition prevents the phosphorylation of AurA at key residues such as Threonine 288 (Thr288), a critical step for its activation.[3] By suppressing AurA activity, this compound disrupts downstream signaling pathways, leading to defects in mitotic spindle formation, cell cycle arrest, and the accumulation of cells with polyploidy.[1] Ultimately, this can induce cellular senescence and apoptosis in cancer cells.[4]

Notably, this compound was developed to overcome resistance to existing therapies, such as the resistance mediated by the BCR-ABL-T315I mutation in chronic myeloid leukemia (CML).[1][2]

Target Specificity and IC50 Data

The inhibitory activity of this compound has been quantified against its primary target and other related kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor.

| Target | IC50 | Cell Line / Assay Type | Reference |

| Aurora Kinase A | 12.3 nM | Kinase Activity Assay | [1][2][3] |

| Aurora Kinase B | Lower Potency than AurA | Kinase Activity Assay | [3] |

This compound also demonstrates potent anti-proliferative activity across a range of cancer cell lines, with IC50 values varying depending on the specific cell type.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SUM149 | Breast Cancer | 2.04 | [2] |

| BT549 | Breast Cancer | 0.86 | [2] |

| MCF-7 | Breast Cancer | 0.97 | [2] |

| MCF-7-Epi | Breast Cancer | 21.01 | [2] |

| Sk-br-3 | Breast Cancer | 0.73 | [2] |

| MDA-MB-231 | Breast Cancer | 3.49 | [2] |

| MDA-MB-453 | Breast Cancer | 0.18 (MTT), 0.19 (Cell counting) | [2] |

| MDA-MB-468 | Breast Cancer | 0.15 (MTT), 0.17 (Cell counting) | [2] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures for characterizing this compound, the following diagrams have been generated using the DOT language.

References

- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 2. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]

AKI603 and Tumor-Initiating Cells: A Technical Overview

Introduction

Chemoresistance remains a significant hurdle in the successful treatment of many cancers, with tumor-initiating cells (TICs), also known as cancer stem cells (CSCs), identified as key drivers of treatment failure and disease recurrence.[1][2] These cells, a small subpopulation within a tumor, possess self-renewal capabilities and can differentiate into the heterogeneous lineages of cancer cells that comprise the bulk of the tumor.[3][4] A promising therapeutic strategy involves the targeted elimination of this resilient cell population.

This technical guide explores the role and mechanism of AKI603 , a potent, small-molecule inhibitor of Aurora Kinase A (AurA), in attenuating breast TICs and overcoming drug resistance.[1] this compound has demonstrated significant anti-proliferative activity in various cancer cell lines, including those resistant to standard therapies.[5][6] Its primary mechanism involves the inhibition of AurA kinase activity, a crucial regulator of cell cycle progression, leading to cell cycle arrest and the suppression of cancer cell proliferation.[1][2]

Quantitative Data Summary

The efficacy of this compound has been quantified across various preclinical models. The following tables summarize the key inhibitory concentrations and in vivo study parameters.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target/Cell Line | Value | Citation |

| IC₅₀ | Aurora Kinase A (AurA) | 12.3 nM | [1][2] |

| IC₅₀ | MDA-MB-468 (Breast Cancer) | 0.15 µM (MTT Assay) | [6] |

| 0.17 µM (Cell Counting) | [6] | ||

| IC₅₀ | MDA-MB-453 (Breast Cancer) | 0.18 µM (MTT Assay) | [6] |

| 0.19 µM (Cell Counting) | [6] | ||

| IC₅₀ | Sk-br-3 (Breast Cancer) | 0.73 µM | [6] |

| IC₅₀ | BT549 (Breast Cancer) | 0.86 µM | [6] |

| IC₅₀ | MCF-7 (Breast Cancer) | 0.97 µM | [6] |

| IC₅₀ | SUM149 (Breast Cancer) | 2.04 µM | [6] |

| IC₅₀ | MDA-MB-231 (Breast Cancer) | 3.49 µM | [6] |

| IC₅₀ | MCF-7-Epi (Epirubicin-Resistant) | 21.01 µM | [6] |

Table 2: In Vivo Efficacy of this compound

| Study Model | Dosing Regimen | Outcome | Citation |

| MCF-7-Epi Xenograft | 50 mg/kg, daily, intragastric | Attenuated xenograft tumor growth | [1][2] |

| KBM5-T315I Xenograft | 12.5-25 mg/kg, i.p., every 2 days | Abrogated xenograft tumor growth | [6][7] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of Aurora Kinase A. AurA is a serine/threonine kinase that plays a critical role in mitotic progression, and its overexpression is common in many cancers, correlating with poor prognosis.

The primary mechanism involves the following steps:

-

Direct Inhibition: this compound binds to AurA, inhibiting its kinase activity with an IC₅₀ of 12.3 nM.[1][2]

-

Phosphorylation Block: This inhibition prevents the autophosphorylation of AurA at the Thr288 residue, a key step for its activation. Treatment with this compound at concentrations of 0.6 μM or higher significantly inhibits this phosphorylation.[1][2]

-

Cell Cycle Arrest: The inactivation of AurA disrupts the formation of the mitotic spindle, leading to cell cycle arrest and an accumulation of cells with polyploidy.[1][5]

-

Suppression of TICs: Crucially, the inhibition of AurA by this compound abrogates the epirubicin-induced enrichment of TICs in breast cancer models.[1][2] This suggests that this compound can overcome chemoresistance by specifically targeting the TIC population that survives initial chemotherapy.

dot

Caption: Mechanism of this compound action on Tumor-Initiating Cells.

While this compound directly targets the AurA pathway, the regulation of TICs is a complex process involving multiple interconnected signaling networks. Key pathways that govern TIC properties such as self-renewal, survival, and differentiation include Wnt/β-catenin, Notch, Hedgehog, and PI3K/PTEN.[8][9][10] The dysregulation of these pathways is a common feature in many cancers.[8] The ability of this compound to impact the TIC population highlights the therapeutic potential of targeting critical nodes, like AurA, that TICs rely on for their maintenance and survival.

dot

Caption: Key signaling pathways governing tumor-initiating cell functions.

Experimental Protocols

The following section details the methodologies for key experiments cited in the evaluation of this compound.

Cell Proliferation and Viability Assay (MTT-based)

-

Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-468) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.01 to 100 µM) or a vehicle control (DMSO) for a specified period, typically 48 to 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC₅₀ value is calculated by plotting the viability against the log of the drug concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

-

Reaction Setup: Recombinant active AurA kinase is incubated in a reaction buffer containing a suitable substrate (e.g., a generic peptide substrate) and ATP.

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

-

Detection: The amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay where the amount of ATP remaining after the reaction is measured; lower ATP levels indicate higher kinase activity.

-

Analysis: Kinase activity is plotted against the inhibitor concentration to determine the IC₅₀ value.

Western Blotting for Protein Phosphorylation

-

Cell Lysis: Cells treated with this compound or vehicle are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-p-AurA (Thr288), anti-total AurA, and a loading control like β-actin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.

-

Analysis: Band intensities are quantified to determine the relative levels of protein expression and phosphorylation.

In Vivo Xenograft Tumor Model

-

Cell Implantation: A suspension of cancer cells (e.g., MCF-7-Epi or KBM5-T315I) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[1][5]

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound via the specified route (e.g., intragastric administration or intraperitoneal injection) and schedule.[1][6] The control group receives a vehicle solution.

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days) throughout the study.[1][2]

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

-

Analysis: Tumor growth curves are plotted for each group to evaluate the anti-tumor efficacy of this compound.

dot

Caption: Workflow for a typical in vivo xenograft study.

Conclusion

This compound is a potent Aurora Kinase A inhibitor that demonstrates significant anti-tumor activity, particularly against the challenging population of tumor-initiating cells. By disrupting a key cellular process required for mitosis, this compound induces cell cycle arrest and inhibits the proliferation of cancer cells.[1][2] Its ability to abrogate the enrichment of TICs that occurs following conventional chemotherapy provides a strong rationale for its development as a novel strategy to overcome chemoresistance and prevent tumor recurrence.[1] The preclinical data strongly support further investigation of this compound, potentially in combination with other agents, for the treatment of breast cancer and other malignancies driven by a TIC population.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. mdpi.com [mdpi.com]

- 4. Tumor-Initiating Cells, Cancer Metastasis and Therapeutic Implications - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Cancer stem cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Mechanistic Pathways of Malignancy in Breast Cancer Stem Cells [frontiersin.org]

AKI603: A Preclinical Technical Guide on the Aurora Kinase A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preclinical data and findings for AKI603, a potent and selective small-molecule inhibitor of Aurora Kinase A (AurA). This compound has demonstrated significant anti-tumor activity in various cancer models, particularly in breast cancer and chronic myeloid leukemia (CML), including models resistant to standard therapies. This guide synthesizes the available preclinical data, detailing the compound's mechanism of action, in vitro and in vivo efficacy, and key experimental findings.

Core Findings and Mechanism of Action

This compound is a novel inhibitor of Aurora Kinase A with a reported IC50 of 12.3 nM.[1] Its primary mechanism involves the inhibition of AurA activity, which leads to cell cycle arrest and the suppression of proliferation in cancer cells.[1][2] Studies have shown that treatment with this compound significantly inhibits the phosphorylation of AurA at Thr288, a key marker of its activation, without altering the total protein levels of AurA.[1][2]

Beyond its primary target, this compound has also been observed to inhibit Aurora Kinase B (AurB), albeit with lower potency than its effect on AurA.[2][3] This dual activity may contribute to its overall anti-cancer effects. A significant finding from preclinical studies is the ability of this compound to overcome drug resistance. In breast cancer, it has been shown to attenuate tumor-initiating cells (TICs), which are often implicated in chemoresistance and tumor recurrence.[2][3] In the context of CML, this compound has demonstrated efficacy against the imatinib-resistant BCR-ABL-T315I mutation.[1][4][5]

The inhibition of AurA by this compound leads to several downstream cellular effects, including cell cycle arrest, polyploidy, and induction of cellular senescence, the latter of which is associated with an increase in reactive oxygen species (ROS).[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 | Reference |

| Aurora Kinase A | 12.3 nM | [1] |

Table 2: In Vitro Anti-proliferative Activity (IC50)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SUM149 | Breast Cancer | 2.04 | [1][4] |

| BT549 | Breast Cancer | 0.86 | [1][4] |

| MCF-7 | Breast Cancer | 0.97 | [1][4] |

| MCF-7-Epi | Epirubicin-resistant Breast Cancer | 21.01 | [1][4] |

| Sk-br-3 | Breast Cancer | 0.73 | [1][4] |

| MDA-MB-231 | Breast Cancer | 3.49 | [1][4] |

| MDA-MB-453 | Breast Cancer | 0.18 (MTT), 0.19 (Cell counting) | [1][4] |

| MDA-MB-468 | Breast Cancer | 0.15 (MTT), 0.17 (Cell counting) | [1][4] |

| NB4 | Acute Promyelocytic Leukemia | Not specified | [1][4] |

| K562 | Chronic Myeloid Leukemia | Not specified | [1][4] |

| Jurkat | Acute T-cell Leukemia | Not specified | [1][4] |

| KBM5-T315I | Imatinib-resistant CML | Not specified | [5] |

Table 3: In Vivo Efficacy Studies

| Cancer Model | Dosing Regimen | Outcome | Reference |

| MCF-7-Epi Xenograft (nude mice) | 50 mg/kg, daily, intragastric administration for 14 days | Attenuated xenograft tumor growth | [2][3] |

| KBM5-T315I Xenograft (nude mice) | 12.5-25 mg/kg, i.p., every 2 days for 14 days | Abrogated the growth of xenografted tumors | [1][6] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Kinase Inhibition Assay

-

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Aurora Kinase A.

-